2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
Description
2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (hereafter referred to by its systematic name) is a benzamide derivative featuring a quinazolinone scaffold. Its molecular formula is C₂₃H₁₈N₄O₄, with a molecular weight of 414.42 g/mol (ChemDiv Compound ID: G856-9584) . The structure comprises a central benzamide moiety substituted with a 3-nitro group and a 2-methyl group.
Properties
IUPAC Name |
2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-18(7-5-9-21(14)27(30)31)22(28)25-16-10-12-17(13-11-16)26-15(2)24-20-8-4-3-6-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKKMPXMCHKMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the condensation of 2-methyl-4-oxo-3,4-dihydroquinazoline with 4-aminobenzamide, followed by nitration of the resulting product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while halogenation can introduce halogen atoms into the aromatic rings .
Scientific Research Applications
2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antitubercular activities.
Medicine: Potential use as an anti-HIV agent due to its ability to inhibit viral replication.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In the case of its anti-HIV activity, the compound may inhibit viral enzymes like reverse transcriptase, preventing the replication of the virus .
Comparison with Similar Compounds
Key Differences :
- Flexibility : The dihydroquinazolin-3-yl group in the target compound may confer conformational rigidity compared to 4l ’s tetrahydroquinazolin-4(3H)-one system.
Nitrobenzamide Derivatives
reports 4-Nitro-N-(3-nitrophenyl)benzamide, a simpler nitrobenzamide lacking the quinazolinone moiety. This compound was synthesized as a derivative of 3-nitroaniline, highlighting its utility in organic analysis .
Key Differences :
- Electronic Properties : Both compounds feature nitro groups, but the target’s 3-nitro position on benzamide may alter electronic distribution compared to the para-nitro group in ’s derivative.
Agrochemical Benzamides
lists benzamide-based pesticides such as mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide). These agrochemicals share a benzamide backbone but lack the quinazolinone and nitro functionalities .
Key Differences :
- Bioactivity Context : Mepronil and fenfuram are fungicides, whereas the target compound’s pharmacological application remains underexplored in the provided evidence.
- Substituent Diversity: The target compound’s nitro and quinazolinone groups may confer distinct reactivity or target specificity compared to agrochemicals’ alkoxy or furan substituents.
Pharmacologically Targeted Benzamides
describes benzamide derivatives with isoxazole and trifluoromethyl groups (e.g., II-M.X.1 and II-M.X.2 ), designed for agrochemical or therapeutic use. These compounds emphasize the versatility of benzamide scaffolds in drug design but diverge significantly in substituent chemistry .
Key Differences :
- Electrophilic Groups : The target compound’s nitro group contrasts with the trifluoromethyl and sulfonyl groups in ’s derivatives, altering solubility and metabolic stability.
- Target Implications: While ’s compounds target enzyme inhibition (e.g., microtubule disruption), the target compound’s quinazolinone may interact with kinase or protease domains.
Pyridazine-Containing Analogues
details 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, which shares the 3-nitrobenzamide group but replaces the quinazolinone with a pyridazine ring and ethylsulfonyl group .
Key Differences :
- Pharmacokinetics : The ethylsulfonyl group in ’s compound may enhance bioavailability compared to the target’s nitro group.
Biological Activity
The compound 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The molecular formula for this compound is , with a molecular weight of 394.43 g/mol . It features several functional groups, including a nitro group and a quinazolinone moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with quinazolinone structures often exhibit significant antimicrobial properties. The presence of nitro groups enhances this activity by facilitating the reduction of the compound within bacterial cells, leading to the generation of reactive intermediates that can damage cellular components.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial folate synthesis through competition with para-aminobenzoic acid (PABA) at the dihydropteroate synthase enzyme site.
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Case Studies :
- In a study evaluating various nitro-substituted quinazolinones, it was found that modifications in the nitro group position significantly impacted their efficacy against Mycobacterium tuberculosis .
- Another study highlighted that certain analogues exhibited up to 20-fold increased activity when compared to their non-nitro counterparts .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Inhibition of Cell Proliferation : Quinazolinones have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review has shown promise in inhibiting proliferation in breast and lung cancer cell lines.
- Target Interactions : The compound's ability to interact with multiple molecular targets involved in cancer progression is crucial. For instance, it may inhibit kinases involved in signaling pathways that promote tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Structural Feature | Biological Activity Impact |
|---|---|
| Nitro Group Position | Critical for antimicrobial activity; optimal positioning enhances efficacy |
| Quinazolinone Core | Essential for anticancer properties; modifications can lead to increased selectivity and potency |
| Methyl Substituents | Influence solubility and bioavailability; strategic placement can enhance overall activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
